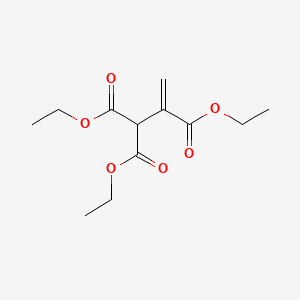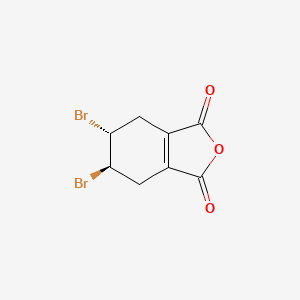![molecular formula C14H18N4O7 B14470579 9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol CAS No. 70243-40-2](/img/structure/B14470579.png)
9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-azabicyclo[3.3.1]nonane derivatives often involves cyclization reactions. For instance, a radical-based strategy can be employed to construct the azabicyclo[3.3.1]nonane framework . Another method involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium catalyst to obtain endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives .
Industrial Production Methods: Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Substitution reactions involving the azabicyclo[3.3.1]nonane framework can be carried out using appropriate nucleophiles or electrophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: ABNO along with (MeO bpy)Cu I (OTf) (MeO bpy = 4,4′-dimethoxy-2,2′-bipyridine) as a catalytic system.
Reduction: Sodium borohydride or hydrogen with a ruthenium catalyst.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution pattern.
Major Products:
Oxidation: Carbonyl compounds from alcohols.
Reduction: Endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives.
Substitution: Substituted azabicyclo[3.3.1]nonane derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
- The azabicyclo[3.3.1]nonane framework is present in various biologically active natural products and synthetic compounds with potential pharmacological applications .
Industry:
Mecanismo De Acción
The mechanism of action for compounds containing the 9-azabicyclo[3.3.1]nonane framework often involves interactions with specific molecular targets, such as enzymes or receptors. For example, derivatives of this framework have been studied for their potential as nicotinic acetylcholine receptor agonists, which can influence the central and vegetative nervous systems .
Comparación Con Compuestos Similares
- 2-Azaadamantane-N-oxyl
- 1-Methyl-2-azaadamantane-N-oxyl
- KetoABNO
- TEMPO
Uniqueness: The 9-azabicyclo[3.3.1]nonane framework is unique due to its rigid bicyclic structure, which can enhance the stability and specificity of its interactions with molecular targets. This makes it a valuable scaffold in the design of biologically active compounds and catalysts .
Conclusion
9-Azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol is a compound with diverse chemical properties and potential applications in various fields. Its unique structure allows it to participate in a range of chemical reactions and makes it a valuable tool in scientific research and industrial applications.
Propiedades
Número CAS |
70243-40-2 |
|---|---|
Fórmula molecular |
C14H18N4O7 |
Peso molecular |
354.32 g/mol |
Nombre IUPAC |
9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H15N.C6H3N3O7/c1-3-7-5-2-6-8(4-1)9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h7-9H,1-6H2;1-2,10H |
Clave InChI |
LFYGOENPGMJALV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]dibenzenesulfonamide](/img/structure/B14470552.png)


![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)




